2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid
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Overview
Description
2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a benzylsulfanyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrimidine derivative with benzyl mercaptan in the presence of a base such as sodium hydride.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced via a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, benzyl mercaptan.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl)acetic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid is unique due to the presence of the benzylsulfanyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature can lead to improved biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-(2-benzylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11-6-10(7-12(17)18)14-13(15-11)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,17,18)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDPDXHUYAWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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